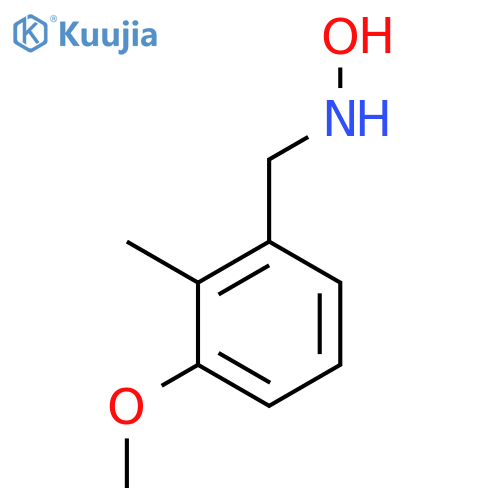Cas no 1891209-04-3 (N-(3-methoxy-2-methylphenyl)methylhydroxylamine)
N-(3-メトキシ-2-メチルフェニル)メチルヒドロキシルアミンは、有機合成中間体として重要な化合物です。メトキシ基とメチル基を有する芳香環にヒドロキシルアミンが結合した構造を持ち、医薬品や農薬の合成において有用な中間体として機能します。特に、選択的なN-O結合形成反応や複雑な分子骨格の構築に適しており、高い反応性と安定性を兼ね備えています。その特異的な構造により、従来のヒドロキシルアミン誘導体よりも官能基相容性に優れ、多様な反応条件に対応可能です。また、結晶性が良好なため精製が容易であり、高純度品の調製が可能です。

1891209-04-3 structure
商品名:N-(3-methoxy-2-methylphenyl)methylhydroxylamine
N-(3-methoxy-2-methylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(3-methoxy-2-methylphenyl)methylhydroxylamine
- 1891209-04-3
- EN300-1765740
- N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine
-
- インチ: 1S/C9H13NO2/c1-7-8(6-10-11)4-3-5-9(7)12-2/h3-5,10-11H,6H2,1-2H3
- InChIKey: HXVAQTQJHSDPJB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(CNO)=C1C
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.5Ų
N-(3-methoxy-2-methylphenyl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765740-0.25g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.25g |
$748.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-5.0g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 5g |
$2360.0 | 2023-06-03 | ||
| Enamine | EN300-1765740-5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 5g |
$2360.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-1g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 1g |
$813.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-10.0g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 10g |
$3500.0 | 2023-06-03 | ||
| Enamine | EN300-1765740-0.05g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.05g |
$683.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-2.5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 2.5g |
$1594.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-10g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 10g |
$3500.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-0.1g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.1g |
$715.0 | 2023-09-20 | ||
| Enamine | EN300-1765740-0.5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.5g |
$781.0 | 2023-09-20 |
N-(3-methoxy-2-methylphenyl)methylhydroxylamine 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
1891209-04-3 (N-(3-methoxy-2-methylphenyl)methylhydroxylamine) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
